1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives It is characterized by a bromomethyl group attached to a tetrahydronaphthalene ring system
Mechanism of Action
Target of Action
The primary targets of a compound like 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would likely be proteins or enzymes within the cell. The bromomethyl group could potentially react with amino acid residues in these proteins, altering their function .
Mode of Action
The compound could interact with its targets through covalent bonding, given the presence of the bromomethyl group. This could lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially interfere with pathways involving the targets it binds to, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this would depend on various factors, including its size, charge, lipophilicity, and the presence of specific transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cellular signaling and gene expression to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 1-(azidomethyl)-1,2,3,4-tetrahydronaphthalene.
Oxidation: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene.
Reduction: 1-Methyl-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene
Uniqueness
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers a moderate reactivity that is often preferred in controlled synthetic applications .
Properties
IUPAC Name |
1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALOJGOUZQSEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194040-83-0 |
Source
|
Record name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.